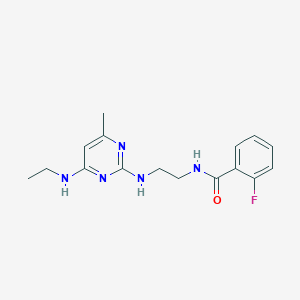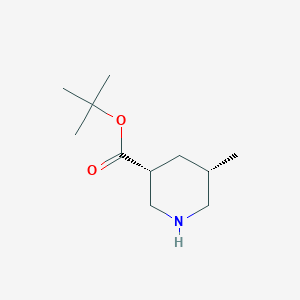
2-(4,4-二甲基吡咯啉-3-基)乙酸;盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-(4,4-Dimethylpyrrolidin-3-yl)acetic acid;hydrochloride” is a chemical compound with a molecular weight of 193.67 . The IUPAC name for this compound is 2-(4,4-dimethylpyrrolidin-3-yl)acetic acid hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H15NO2.ClH/c1-8(2)5-9-4-6(8)3-7(10)11;/h6,9H,3-5H2,1-2H3,(H,10,11);1H . This indicates that the compound has a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and two methyl groups attached to the 4th carbon of the ring. The 3rd carbon of the ring is attached to an acetic acid group.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the resources.科学研究应用
结构和磁性性质研究
- 基于类似结构类似物的盐酸盐晶体已被研究其结构和磁性性质,揭示了晶体堆积结构和磁性行为之间的关系。此类研究表明了探索 2-(4,4-二甲基吡咯烷-3-基)乙酸;盐酸盐在各种晶体形式中的结构特征及其磁化率的潜力(郭鹏勇、张屹曼和佘文龙,2013)。
配合物的物理光学性质
- 相关化合物的环钯配合物的研究已证明在室温下溶液中存在新的发射体,通过紫外-可见吸收和荧光发射探索其光物理性质。此类研究可能与检查 2-(4,4-二甲基吡咯烷-3-基)乙酸;盐酸盐的光物理性质及其在材料科学和光子器件中的潜在应用有关(F. S. Mancilha 等,2011)。
晶体结构分析
- 相关化合物(如三氯吡)的详细晶体结构分析提供了对晶体基质内分子相互作用和组装的见解。这种方法可用于了解 2-(4,4-二甲基吡咯烷-3-基)乙酸;盐酸盐的晶体学,可能揭示与其分子排列相关的独特性质(曹圣华等,2014)。
合成化学应用
- 相关化合物的合成和表征研究强调了化学改性和催化在生产具有所需性质的新型化合物中的重要性。此类合成策略可应用于 2-(4,4-二甲基吡咯烷-3-基)乙酸;盐酸盐,用于开发新材料或药物(S. Sano 等,2006)。
荧光性质评价
- 对特定吡唑啉的荧光性质的研究突出了基于与 2-(4,4-二甲基吡咯烷-3-基)乙酸;盐酸盐类似的结构框架开发荧光标记或探针的潜力。这可在生物成像、诊断或材料科学中得到应用(A. Hasan、Asghar Abbas 和 M. Akhtar,2011)。
作用机制
安全和危害
未来方向
Pyrrolidine derivatives, including “2-(4,4-Dimethylpyrrolidin-3-yl)acetic acid;hydrochloride”, have potential for further exploration in drug discovery due to their versatile scaffold for novel biologically active compounds . The stereogenicity of carbons in the pyrrolidine ring allows for the generation of structural diversity, which can lead to different biological profiles of drug candidates .
属性
IUPAC Name |
2-(4,4-dimethylpyrrolidin-3-yl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-8(2)5-9-4-6(8)3-7(10)11;/h6,9H,3-5H2,1-2H3,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVAXAGVHKNLPNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1CC(=O)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)propionamide](/img/structure/B2750810.png)
![3,4-Dimethyl-2-(4-methylphenyl)-5,6-dihydro-4H-pyrazolo[3,4-c]pyridin-7-one](/img/structure/B2750811.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B2750814.png)


![4-[(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)methyl]benzoic acid](/img/structure/B2750819.png)
![2-[1-(Methoxymethyl)cyclopropyl]acetic acid](/img/structure/B2750820.png)



![1-(3-methoxyphenyl)-4-({2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrrol-1-yl}acetyl)piperazine](/img/no-structure.png)
![N-Methyl-N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclopropanamine](/img/structure/B2750828.png)
![3-[N-(4-methoxyphenyl)3,4-dimethylbenzenesulfonamido]propanoic acid](/img/structure/B2750830.png)

